N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-3-nitrobenzamide
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Overview
Description
“N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-3-nitrobenzamide” is a chemical compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered aromatic ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazoles, including “this compound”, can undergo various chemical reactions. For instance, the C-5 atom can undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .Scientific Research Applications
Anticonvulsant Development
N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-3-nitrobenzamide and its derivatives have shown promise in anticonvulsant development. A study conducted by Sych, Bevz, Rakhimova, Yaremenko, and Perekhoda (2018) at the National University of Pharmacy, Ukraine, revealed that certain derivatives demonstrated high anticonvulsive activity, surpassing that of traditional anticonvulsants like Depakin. This finding highlights the potential of this compound derivatives in treating seizure disorders (Sych, Bevz, Rakhimova, Yaremenko, & Perekhoda, 2018).
Spectroscopic and Computational Study
In 2020, a study conducted by Fedyshyn, Bazel, Fizer, Sidey, Imrich, Vilková, Barabash, Ostapiuk, and Tymoshuk examined a new thiazolylazo structure related to this compound. Their research included spectroscopic analysis and computational methods to understand the properties of the new dye, demonstrating its ability to form complex compounds with transition metals. This has potential applications in the development of selective methods for metal determination (Fedyshyn, Bazel, Fizer, Sidey, Imrich, Vilková, Barabash, Ostapiuk, & Tymoshuk, 2020).
Antibacterial Activity
The research by Pour, Nazifi, Safavi, Nazifi, and Massah (2019) focused on the synthesis of novel sulfonamide derivatives containing a 2-amino-1,3-thiazole fragment, which is structurally related to this compound. These compounds were evaluated for their antibacterial activity, showing efficacy against bacteria like S. aureus and E. coli. This suggests potential applications of these compounds in developing new antibacterial agents (Pour, Nazifi, Safavi, Nazifi, & Massah, 2019).
Mechanism of Action
Target of Action
The primary targets of ZINC01518342 are KCa2.1, KCa2.2, KCa2.3, and KCa3.1 , which are types of potassium channels . These channels play a crucial role in maintaining the electrical activity of cells, particularly in neurons and muscle cells.
Mode of Action
ZINC01518342 acts as a potassium channel activator . It interacts with its targets, the potassium channels, and enhances their activity. This interaction results in an increased flow of potassium ions across the cell membrane, which can influence various cellular processes.
Biochemical Pathways
The activation of potassium channels by ZINC01518342 can affect several biochemical pathways. For instance, it can enhance endothelium-derived hyperpolarizing factor responses, which are involved in the regulation of vascular tone . This can lead to downstream effects such as the lowering of blood pressure.
Result of Action
The activation of potassium channels by ZINC01518342 can lead to various molecular and cellular effects. For instance, it can cause hyperpolarization of the cell membrane, which can inhibit the firing of action potentials in neurons. This could potentially lead to effects such as pain relief .
Properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S/c22-17(12-5-3-6-13(10-12)21(23)24)20-18-19-16-14-7-2-1-4-11(14)8-9-15(16)25-18/h1-7,10H,8-9H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGRYGNYUAJSAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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